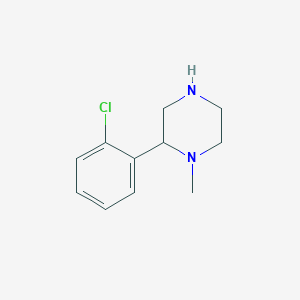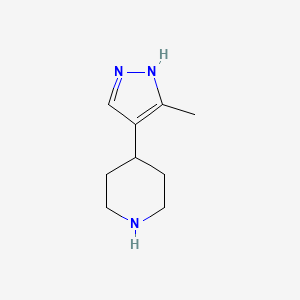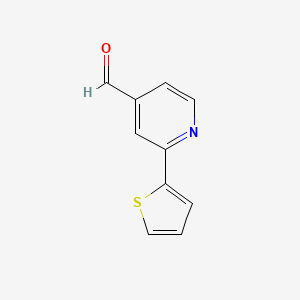
2-(Thiophen-2-yl)isonicotinaldehyde
Descripción general
Descripción
2-(Thiophen-2-yl)isonicotinaldehyde is a chemical compound with the formula C10H7NOS and a molecular weight of 189.23 . It has potential applications in various fields, including scientific research and drug development.
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction . A study reported the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H7NOS .Chemical Reactions Analysis
This compound may participate in various chemical reactions. For instance, it has been used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
2-(Thiophen-2-yl)isonicotinaldehyde plays a crucial role in the synthesis of thiophene derivatives, which are aromatic compounds featuring a sulfur atom in their five-membered ring. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Their significance extends beyond medicinal chemistry, finding applications in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has been a focus of considerable research, leading to the development of diverse methods and novel approaches aimed at improving efficiency, versatility, and environmental friendliness. This highlights the ongoing interest in exploring thiophene derivatives for new applications in natural product synthesis and drug development, making this compound a compound of interest for future scientific research and pharmaceutical development (Xuan, 2020).
Environmental and Toxicological Studies
The study of thiophene analogues, such as those related to this compound, extends into environmental and toxicological research. For instance, research has been conducted on the carcinogenicity of thiophene analogues, investigating their potential to cause cancer in comparison to known carcinogens like benzidine and 4-aminobiphenyl. These studies have synthesized thiophene analogues and evaluated them for carcinogenic potential using various assays, contributing to our understanding of the structural factors that influence carcinogenicity and the safety of thiophene-containing compounds (Ashby et al., 1978).
Biodegradation of Thiophene Compounds
The environmental impact of thiophene derivatives, including their occurrence, toxicity, and biodegradation, particularly in the context of petroleum contamination, has been a subject of research. Studies have explored the biodegradation pathways of thiophenes, identifying the mechanisms by which these compounds are broken down in the environment. This research is crucial for developing strategies to mitigate the environmental impact of thiophene-containing pollutants, further emphasizing the importance of understanding the chemical behavior of compounds like this compound (Kropp & Fedorak, 1998).
Mecanismo De Acción
Target of Action
2-(Thiophen-2-yl)isonicotinaldehyde is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been found to interact with various biochemical pathways. For instance, some thiophene derivatives have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are promising targets for the treatment of cancer .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Thiophen-2-yl)isonicotinaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including kinases and oxidoreductases. These interactions often involve the formation of covalent or non-covalent bonds, influencing the activity of the enzymes. For instance, this compound can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound has been found to affect the metabolic activity of cells by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, influencing its accumulation and activity. The compound’s distribution can affect its overall efficacy and toxicity, depending on the target tissues and cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress responses .
Propiedades
IUPAC Name |
2-thiophen-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEAKJBVRGGAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





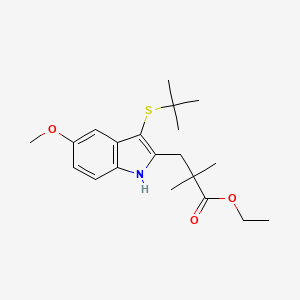
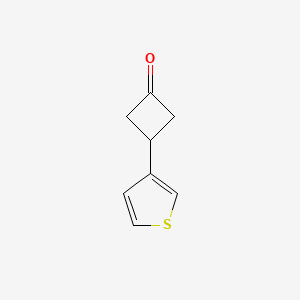
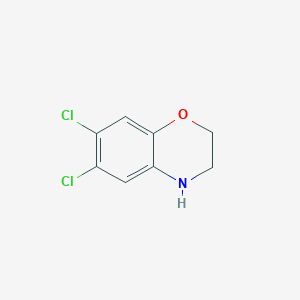
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)
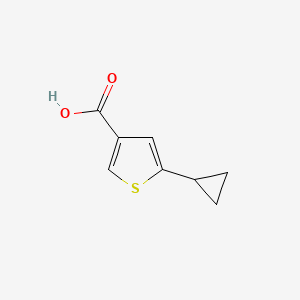
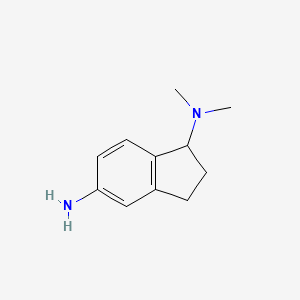
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)

